An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate possesses a core 2-aminothiophene scaffold, a class of heterocyclic compounds known for a wide range of biological activities. The structure is characterized by a thiophene ring substituted with an amino group at position 2, an ethyl carboxylate group at position 3, and a 4-fluorophenyl group at position 4.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂FNO₂S |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 35978-33-7 |
| Appearance | Pale-yellow to yellow-brown solid |
| Melting Point | 87-94 °C[1] |
Synthesis via the Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
For the synthesis of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, the reactants are 4'-fluoroacetophenone, ethyl cyanoacetate, and elemental sulfur, typically with a base like morpholine or diethylamine.
Experimental Protocol: Gewald Synthesis (Adapted for the target molecule)
This protocol is adapted from established procedures for similar 2-aminothiophene syntheses.
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To a solution of 4'-fluoroacetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) is added elemental sulfur (1.1 eq).
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A basic catalyst, such as morpholine or diethylamine (0.2-0.5 eq), is added dropwise to the stirred mixture.
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The reaction mixture is then heated to a temperature between 40-60°C and stirred for several hours (typically 2-6 h). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.
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Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Diagram of the Gewald Synthesis Pathway
Caption: The Gewald reaction pathway for the synthesis of the target compound.
Structure Elucidation through Spectroscopic Methods
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Ethyl group: Triplet (δ ~1.3 ppm, 3H) and Quartet (δ ~4.2 ppm, 2H).NH₂ group: Broad singlet (δ ~6.0-7.0 ppm, 2H).Thiophene proton: Singlet (δ ~6.5-7.5 ppm, 1H).Aromatic protons (4-fluorophenyl): Two doublets of doublets or a multiplet (δ ~7.0-7.6 ppm, 4H). |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂).Thiophene ring carbons: ~100-160 ppm.Aromatic carbons: ~115-165 ppm (with characteristic C-F coupling).Carbonyl carbon: ~165 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (amino group): ~3300-3500 cm⁻¹ (two bands).C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹.C=O stretching (ester): ~1660-1680 cm⁻¹.C=C stretching (aromatic and thiophene): ~1450-1600 cm⁻¹.C-F stretching: ~1100-1250 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 265.06.Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅), loss of the carboxylate group (-COOC₂H₅), and fragmentation of the thiophene ring. |
Diagram of the Structure Elucidation Workflow
Caption: A typical workflow for the synthesis and structural confirmation of the title compound.
Potential in Drug Development
Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry due to their wide array of biological activities. While specific biological targets and signaling pathways for ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate have not been extensively reported, the general class of compounds has shown promise in several therapeutic areas.
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Antimicrobial Activity: Thiophene derivatives have been investigated for their potential as antibacterial and antifungal agents.
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Anti-inflammatory Properties: Some related compounds have demonstrated efficacy in reducing inflammation.
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Anticancer Potential: The 2-aminothiophene core is present in several compounds with cytotoxic activity against various cancer cell lines. The presence of the fluorophenyl group may enhance this activity.
Further research is required to elucidate the specific mechanism of action and identify the biological targets of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate to fully understand its therapeutic potential.
Diagram of Potential Biological Activities
Caption: Potential therapeutic areas for the title compound based on its structural class.
Conclusion
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetically accessible compound with significant potential for further investigation in drug discovery and development. Its structure can be reliably confirmed using standard spectroscopic methods. Future studies should focus on the detailed biological evaluation of this compound to identify specific molecular targets and signaling pathways, thereby paving the way for its potential therapeutic applications.
